Boc-N-Me-Glu(Obzl)-OH
CAS No.: 200615-91-4
Cat. No.: VC21541093
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 200615-91-4 |
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Molecular Formula | C18H25NO6 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |
Standard InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1 |
Standard InChI Key | NEJPFSNBCOTZHN-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Chemical Identity and Structural Characteristics
Boc-N-Me-Glu(Obzl)-OH is identified through several standardized chemical descriptors that establish its precise identity within scientific literature and chemical databases.
Basic Chemical Identifiers
The compound Boc-N-Me-Glu(Obzl)-OH is formally known by its IUPAC name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid. It is registered with CAS number 200615-91-4, has the molecular formula C₁₈H₂₅NO₆, and possesses a molecular weight of 351.4 g/mol. The structure features an N-methylated α-amino group protected by a tert-butoxycarbonyl (Boc) group, while the γ-carboxylic acid function is protected as a benzyl ester, leaving the α-carboxylic acid group free for peptide coupling reactions.
Structural Representation
The compound contains several key structural elements that influence its chemical behavior:
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A chiral center at the α-carbon with S-configuration (derived from L-glutamic acid)
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N-methylation at the α-amino group, which introduces conformational constraints
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A Boc protecting group at the N-terminus, providing acid-labile protection
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A benzyl ester group at the γ-carboxyl position, offering orthogonal protection
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A free α-carboxyl group available for peptide bond formation
These structural features provide Boc-N-Me-Glu(Obzl)-OH with unique reactivity patterns that make it valuable in peptide synthesis strategies requiring selective deprotection and coupling steps.
Physical and Chemical Properties
The physical and chemical properties of Boc-N-Me-Glu(Obzl)-OH determine its handling characteristics, storage requirements, and reactivity in synthetic applications.
Physical Properties
While specific physical property data for Boc-N-Me-Glu(Obzl)-OH is limited in the available literature, we can draw some comparisons with the related compound Boc-L-Glutamic acid 1-benzyl ester (CAS 30924-93-7), which shares several structural similarities. The related compound exhibits a melting point range of 95.0 to 99.0°C and appears as a white solid . By structural analogy, Boc-N-Me-Glu(Obzl)-OH would likely present as a white crystalline or powdery solid with similar thermal properties, though the N-methylation may introduce some differences in crystallinity and melting behavior.
Solubility Profile
Based on its structure and related compounds, Boc-N-Me-Glu(Obzl)-OH would be expected to show:
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Limited solubility in water due to its hydrophobic protecting groups
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Good solubility in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and chloroform
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Moderate solubility in alcohols like methanol
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Solubility characteristics similar to other Boc-protected amino acids and peptides
Chemical Reactivity
The chemical reactivity of Boc-N-Me-Glu(Obzl)-OH is defined by its functional groups:
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The Boc group is sensitive to acidic conditions and can be cleaved using acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH)
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The benzyl ester group is stable to acidic conditions but can be removed by catalytic hydrogenation
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The free α-carboxyl group can participate in peptide coupling reactions using standard coupling reagents
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The N-methyl group introduces conformational constraints that can affect the reactivity of the amino acid in peptide couplings
Synthesis Methodologies
The preparation of Boc-N-Me-Glu(Obzl)-OH typically involves multiple steps starting from L-glutamic acid or its derivatives.
Traditional Synthetic Approach
The synthesis of Boc-N-Me-Glu(Obzl)-OH typically follows a multi-step process:
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Protection of L-glutamic acid with a Boc group on the α-amino position
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Selective benzylation of the γ-carboxyl group
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N-methylation of the Boc-protected amino group
This traditional approach often requires careful control of reaction conditions to achieve selectivity at each step.
Contemporary Synthetic Methods
More contemporary approaches might employ:
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Orthogonal protection strategies to control the reactivity of different functional groups
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One-pot procedures to reduce the number of isolation and purification steps
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Enzymatic methods for selective esterification or protection
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Solid-phase techniques for the preparation of derivatives
The synthesis of Boc-N-Me-Glu(Obzl)-OH typically requires protection of N-methyl-L-glutamic acid with a Boc group and conversion to its benzyl ester at the γ-carboxyl position.
Deprotection Strategies
The selective deprotection of protecting groups in Boc-N-Me-Glu(Obzl)-OH is crucial for its application in peptide synthesis.
Boc Group Deprotection
The Boc group in Boc-N-Me-Glu(Obzl)-OH can be removed using several methods:
Microwave-Enhanced Deprotection
A significant advancement in Boc deprotection methodology involves the use of p-toluenesulfonic acid (p-TsOH) under microwave irradiation. This approach allows for the complete deprotection of the Boc group in just 30 seconds, representing a dramatic improvement in reaction efficiency .
Research has demonstrated that the use of p-TsOH in toluene under microwave irradiation provides high-speed, complete deprotection of Boc groups from protected peptide esters . This method has several advantages:
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Extremely rapid reaction time (30 seconds vs. several hours for traditional methods)
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Compatible with multiple solvent systems (toluene, methanol, acetonitrile)
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High selectivity, leaving other protecting groups intact (C-peptide benzyl esters, O-benzyl ethers)
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Environmentally friendly compared to TFA-based methods
The efficiency of this method makes it particularly valuable for deprotecting Boc-N-Me-Glu(Obzl)-OH in the context of peptide synthesis.
Benzyl Ester Deprotection
The benzyl ester (OBzl) protection at the γ-carboxyl position can be removed through:
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Catalytic hydrogenation (H₂, Pd/C)
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Transfer hydrogenation (cyclohexadiene, Pd/C)
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Strong acidic conditions in some cases
The orthogonal nature of the Boc and benzyl protections allows selective deprotection of either group depending on the synthetic strategy.
Applications in Peptide Synthesis and Drug Development
Boc-N-Me-Glu(Obzl)-OH finds significant applications in peptide chemistry and pharmaceutical research.
Role in Peptide Synthesis
The compound is particularly valuable in peptide synthesis for several reasons:
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N-methylated amino acids like Boc-N-Me-Glu(Obzl)-OH can induce conformational constraints in peptides, promoting specific secondary structures
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The compound can be incorporated into peptides requiring γ-carboxyl side chain protection during synthesis
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It enables the creation of peptides with N-methylated backbones, which often show enhanced metabolic stability and membrane permeability
Applications in Research
Boc-N-Me-Glu(Obzl)-OH is utilized in several research contexts:
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Development of peptide-based drugs with improved pharmacokinetic properties
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Studies of peptide conformation and structure-activity relationships
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Creation of peptide libraries for biological screening
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Synthesis of peptidomimetics and peptide natural product analogs
As seen in related research, N-methylated glutamic acid derivatives have been incorporated into complex peptide structures like the undecapeptide Boc-L-Ala-[Aib-Ala]₂-Glu(OBzl)-Ala-[Aib-Ala]₂-OMe, which adopts an α-helical conformation . This demonstrates the utility of such derivatives in controlling peptide secondary structure.
Comparative Analysis with Related Compounds
Structural Comparisons
Boc-N-Me-Glu(Obzl)-OH can be compared with several related compounds to understand its distinctive properties and applications:
Compound | Molecular Weight | Key Structural Differences | Main Applications |
---|---|---|---|
Boc-N-Me-Glu(Obzl)-OH | 351.4 g/mol | N-methylated, γ-benzyl ester | Peptide synthesis, conformationally constrained peptides |
Boc-L-Glutamic acid 1-benzyl ester | 337.37 g/mol | Non-methylated, α-benzyl ester | Standard peptide synthesis, α-carboxyl protection |
Boc-Glu(OBzl)-OH | 337.37 g/mol | Non-methylated, γ-benzyl ester | Standard peptide synthesis, side chain protection |
Fmoc-N-Me-Glu(OtBu)-OH | Similar MW | Different N-protection, different γ-protection | Solid-phase peptide synthesis, orthogonal protection |
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